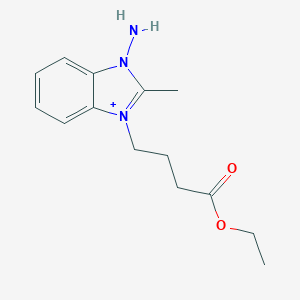![molecular formula C14H13NO6S B280666 2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mefenamic acid was first synthesized in 1961 by Parke-Davis and was approved for medical use in the United States in 1967. It is mainly used for the treatment of pain and inflammation associated with menstrual cramps, arthritis, and other inflammatory conditions.
作用機序
Mefenamic acid inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, mefenamic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and physiological effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of COX enzymes, reduce the production of prostaglandins, and scavenge free radicals. Mefenamic acid has also been shown to have antiplatelet effects, which can reduce the risk of blood clots. Additionally, mefenamic acid can reduce fever by acting on the hypothalamus in the brain.
実験室実験の利点と制限
Mefenamic acid has several advantages for use in laboratory experiments. It is readily available, inexpensive, and has well-established pharmacological properties. However, it is important to note that mefenamic acid can have off-target effects and may interact with other drugs or compounds. Additionally, mefenamic acid has been shown to have potential toxicity in certain cell types and should be used with caution in these cases.
List as many
将来の方向性
For research on mefenamic acid could include investigating its potential use in the treatment of other inflammatory conditions, such as asthma or inflammatory bowel disease. Additionally, research could focus on identifying new targets for mefenamic acid and developing more selective COX inhibitors. Further studies could also investigate the potential use of mefenamic acid in combination with other drugs or compounds to enhance its therapeutic effects. Finally, research could focus on identifying potential biomarkers to predict patient response to mefenamic acid therapy.
合成法
Mefenamic acid can be synthesized by the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the sodium salt of mefenamic acid, which is then acidified to yield the final product.
科学的研究の応用
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Mefenamic acid has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
特性
分子式 |
C14H13NO6S |
|---|---|
分子量 |
323.32 g/mol |
IUPAC名 |
2-hydroxy-4-[(4-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H13NO6S/c1-21-10-3-5-11(6-4-10)22(19,20)15-9-2-7-12(14(17)18)13(16)8-9/h2-8,15-16H,1H3,(H,17,18) |
InChIキー |
JMQCQPWJIFZVEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280603.png)
